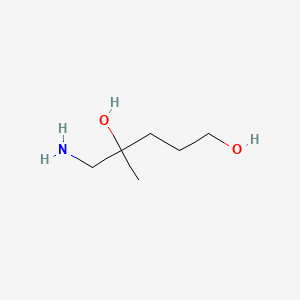

5-Amino-4-methylpentane-1,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

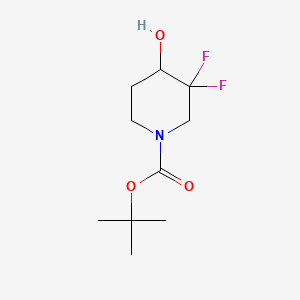

5-Amino-4-methylpentane-1,4-diol is a chemical compound with the formula C6H15NO2 . It is a derivative of pentane, a five-carbon alkane, but with an amino group (-NH2) and a hydroxyl group (-OH) replacing two of the hydrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its formula, C6H15NO2. It contains six carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The exact arrangement of these atoms in the molecule would depend on the specific synthesis process and the conditions under which the compound is prepared and stored .Applications De Recherche Scientifique

Synthesis and Characterization

Research on compounds related to 5-Amino-4-methylpentane-1,4-diol has involved the synthesis and characterization of various derivatives. For instance, studies have explored the reaction of diketones with aminolevulinic acids to form pyrroles, offering insights into cyclization processes and the formation of specific products (Butler & George, 1993). Additionally, research on the hydrogenation of related compounds, such as (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, has been conducted to develop precursors for other chemically significant molecules (Nevalainen & Koskinen, 2001).

Analytical Methodologies

The development of analytical methods for similar compounds is also a focus area. A gas chromatography method has been established for the determination of 4-amino-2-methylpentane, including detailed investigations of chromatographic conditions (Zhao et al., 2017). This research is crucial for quality testing and quantification in various applications.

Chemical Transformations

Chemical transformations of compounds structurally related to this compound have been explored. Studies on the reactions and yields of different hydrocarbons over catalysts like platinum black provide insights into dehydrogenation, cyclization, and isomerization processes (Paâl, Dobrovolszky, & Tétényi, 1976). Such research aids in understanding the reactivity and potential applications of these compounds in various chemical industries.

Synthesis Processes

Efficient synthesis processes are a significant area of study. Research on the non-aqueous synthesis of compounds like 3-amino-pentan-1,5-diol has been carried out to develop streamlined processes for creating water-soluble derivatives with high yields and purity (Rawalpally et al., 2009). This kind of research is critical for large-scale production and practical applications.

Environmental Applications

Compounds structurally similar to this compound have been studied for environmental applications. For example, the absorption and desorption properties of carbon dioxide in solutions containing 1,5-diamino-2-methylpentane highlight potential uses in gas capture and environmental remediation (Azhgan, Farsi, & Eslamloueyan, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

5-amino-4-methylpentane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(9,5-7)3-2-4-8/h8-9H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEMWVYXAQVAGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672510 |

Source

|

| Record name | 5-Amino-4-methylpentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214097-96-7 |

Source

|

| Record name | 5-Amino-4-methylpentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)

![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/no-structure.png)

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)